molecular formula C16H15NO3 B8682381 Methyl 4-[(3-methoxybenzylidene)amino]benzoate

Methyl 4-[(3-methoxybenzylidene)amino]benzoate

Cat. No. B8682381
M. Wt: 269.29 g/mol
InChI Key: BENGWRZJZPTMIZ-UHFFFAOYSA-N
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Patent
US08344137B2

Procedure details

A mixture solution of 4-amino-benzoic acid methyl ester (10.0 g, 66.2 mmol), 3-methoxy-benzaldehyde (10.1 g, 72.7 mmol) and p-toluenesulfonic acid (225 mg, 1.32 mmol) in toluene (200 mL) was heated to reflux for 12 hours. Then the reaction mixture was cooled to room temperature. The solvent was removed in vacuo and the residue was washed with ether to afford 4-[(3-methoxy-benzylidene)-amino]-benzoic acid methyl ester (17.8 g, quant.) as a pale-white solid: MS calcd. for C16H15NO3 (M+H)+: 270.3, obsd. (ESI+) [(M+H)+] 270.1.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
10.1 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1.[CH3:12][O:13][C:14]1[CH:15]=[C:16]([CH:19]=[CH:20][CH:21]=1)[CH:17]=O>C1(C)C=CC=CC=1.C1(C)C=CC(S(O)(=O)=O)=CC=1>[CH3:1][O:2][C:3](=[O:11])[C:4]1[CH:9]=[CH:8][C:7]([N:10]=[CH:17][C:16]2[CH:19]=[CH:20][CH:21]=[C:14]([O:13][CH3:12])[CH:15]=2)=[CH:6][CH:5]=1

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)N)=O
Name
Quantity
10.1 g
Type
reactant
Smiles
COC=1C=C(C=O)C=CC1
Name
Quantity
200 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
225 mg
Type
catalyst
Smiles
C1(=CC=C(C=C1)S(=O)(=O)O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 12 hours
Duration
12 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
WASH
Type
WASH
Details
the residue was washed with ether

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)N=CC1=CC(=CC=C1)OC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 17.8 g
YIELD: CALCULATEDPERCENTYIELD 99.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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